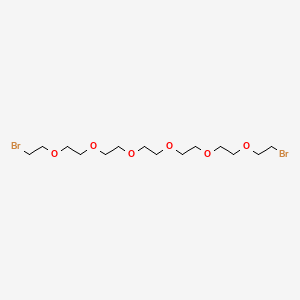
Bromo-PEG6-bromide
Vue d'ensemble
Description
Bromo-PEG6-bromide, also known as 1,20-dibromo-3,6,9,12,15,18-hexaoxaicosane, is a polyethylene glycol (PEG)-based PROTAC linker . It contains two bromide groups, which are very good leaving groups for nucleophilic substitution reactions . The hydrophilic PEG spacer increases its solubility in aqueous media .
Synthesis Analysis
Bromo-PEG6-bromide can be used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bromo-PEG6-bromide is C14H28Br2O6 . Its InChI code is 1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 . The molecular weight is 452.18 .Chemical Reactions Analysis
The bromide (Br) groups in Bromo-PEG6-bromide are very good leaving groups for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs .Physical And Chemical Properties Analysis
Bromo-PEG6-bromide is a liquid at room temperature . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique
Bromo-PEG6-bromide is a PEG derivative containing two bromide groups . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It has a molecular weight of 452.2 g/mol and a molecular formula of C14H28Br2O6 .
This compound is commonly used in the field of drug delivery . The bromide groups can react with various nucleophiles, allowing for the attachment of different functional groups or drugs. The PEG spacer increases the solubility of the compound, which can improve the bioavailability of the attached drug.
- Bromo-PEG6-bromide can be used as a linker in the design of drug delivery systems . The bromide groups can react with various nucleophiles, allowing for the attachment of different functional groups or drugs. The PEG spacer increases the solubility of the compound, which can improve the bioavailability of the attached drug .
- Bromo-PEG6-bromide can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The bromide groups in Bromo-PEG6-bromide can react with the ligands for the E3 ligase and the target protein, linking them together .
- The bromide groups in Bromo-PEG6-bromide make it a good candidate for use in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and is used in a variety of scientific fields, including drug delivery, protein engineering, and biosensor design .
- In polymer chemistry, Bromo-PEG6-bromide can be used as a chain transfer agent in free radical polymerization . The bromide groups can react with the growing polymer chain, controlling the molecular weight of the resulting polymer .
- Bromo-PEG6-bromide can be used for surface modification of materials . The bromide groups can react with surface functional groups, while the PEG spacer can improve the hydrophilicity of the surface .
Drug Delivery Systems
PROTACs Synthesis
Bioconjugation
Polymer Chemistry
Surface Modification
Nanotechnology
- Bromo-PEG6-bromide can be used as a linker in the design of drug delivery systems . The bromide groups can react with various nucleophiles, allowing for the attachment of different functional groups or drugs. The PEG spacer increases the solubility of the compound, which can improve the bioavailability of the attached drug .
- Bromo-PEG6-bromide can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The bromide groups in Bromo-PEG6-bromide can react with the ligands for the E3 ligase and the target protein, linking them together .
- The bromide groups in Bromo-PEG6-bromide make it a good candidate for use in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and is used in a variety of scientific fields, including drug delivery, protein engineering, and biosensor design .
- In polymer chemistry, Bromo-PEG6-bromide can be used as a chain transfer agent in free radical polymerization . The bromide groups can react with the growing polymer chain, controlling the molecular weight of the resulting polymer .
- Bromo-PEG6-bromide can be used for surface modification of materials . The bromide groups can react with surface functional groups, while the PEG spacer can improve the hydrophilicity of the surface .
Drug Delivery Systems
PROTACs Synthesis
Bioconjugation
Polymer Chemistry
Surface Modification
Nanotechnology
Propriétés
IUPAC Name |
1,2-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28Br2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLOCVIDIOUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Br2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG6-bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



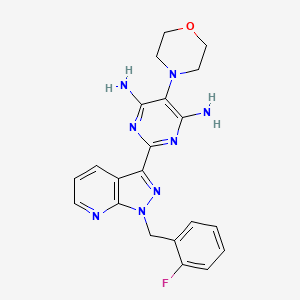
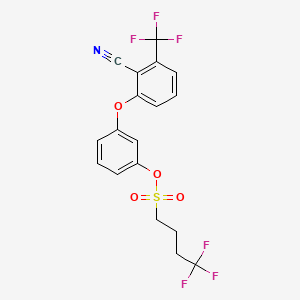
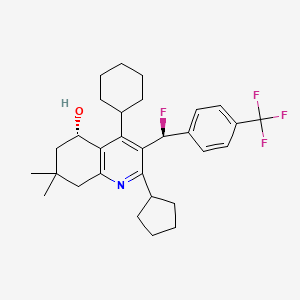
![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)
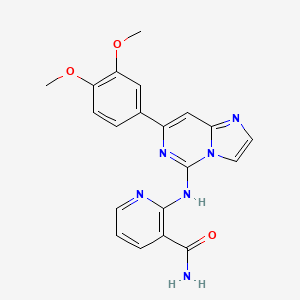
![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
![Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1667825.png)
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)
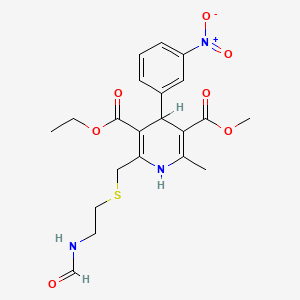
![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)
![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)
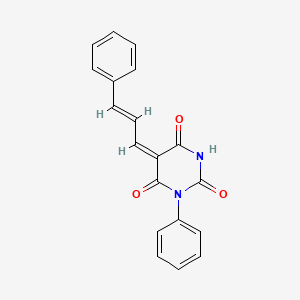
![N-{(2S)-1-[(2-methoxybenzyl)amino]-1-oxopropan-2-yl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B1667837.png)